2-Methoxy-3-methylbenzaldehyde

Description

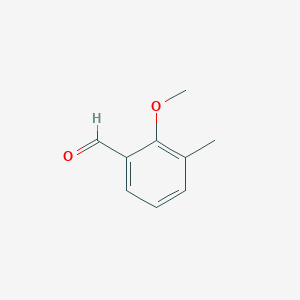

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQYSFEIBZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424455 | |

| Record name | 2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67639-61-6 | |

| Record name | 2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-3-methylbenzaldehyde: Strategies, Mechanisms, and Protocols

Abstract: This document provides a comprehensive technical overview of the synthetic methodologies for producing 2-Methoxy-3-methylbenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of pharmaceuticals and fine chemicals. The guide is tailored for researchers, chemists, and professionals in drug development, offering an in-depth analysis of the most effective synthetic routes. The primary focus is on the electrophilic formylation of 2-methylanisole, with a detailed exploration of the Vilsmeier-Haack reaction, including its mechanism, practical execution, and advantages. Alternative strategies, such as directed ortho-metalation and oxidative methods, are also discussed to provide a comparative perspective on regioselectivity and efficiency. This guide integrates mechanistic insights with detailed, actionable experimental protocols, data summary tables, and process visualizations to serve as a practical resource for laboratory applications.

Introduction: Significance of this compound

This compound, also known as 3-methyl-o-anisaldehyde, is an aromatic aldehyde featuring a specific substitution pattern that makes it a crucial building block in organic synthesis. The interplay of the methoxy, methyl, and formyl groups provides a unique electronic and steric environment, enabling its use in the construction of complex molecular architectures. Its utility is particularly noted in the synthesis of bioactive compounds and specialized chemical agents where precise control over substituent placement is paramount for achieving desired biological activity or material properties. The strategic challenge in its synthesis lies in achieving regioselective formylation on the 2-methylanisole scaffold, a topic this guide will explore in detail.

Strategic Overview: The Formylation of 2-Methylanisole

The most direct and common precursor for the synthesis of this compound is 2-methylanisole (o-methylanisole).[1][2] This starting material is readily available and contains the core methoxy and methyl-substituted benzene ring. The primary synthetic challenge is the regioselective introduction of a formyl (-CHO) group at the C3 position.

The directing effects of the substituents on the 2-methylanisole ring govern the outcome of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a potent activating, ortho, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho, para-director. The positions ortho to the strong methoxy director are C3 and C6. The position para to the methoxy group is C5. The Vilsmeier-Haack reaction, a mild and effective formylation method for electron-rich arenes, is particularly well-suited for this transformation.[3][4]

Primary Synthesis Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone method for the preparation of this compound. It utilizes a "Vilsmeier reagent," a chloroiminium ion, as the electrophile to formylate activated aromatic rings under relatively mild conditions.[5][6]

Mechanism of Action

The reaction proceeds through a well-established two-stage mechanism:

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[3][7]

-

Electrophilic Aromatic Substitution: The electron-rich 2-methylanisole ring attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group directs the substitution primarily to the C3 position. Following the electrophilic attack, the aromaticity of the ring is restored, yielding an iminium ion intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the final product, this compound.[4]

Caption: Figure 2: Experimental Workflow.

Materials and Equipment

-

2-Methylanisole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

-

Ice bath

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Vilsmeier Reagent Formation: To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (e.g., 4.0 equiv). Cool the flask to 0°C in an ice bath. Add POCl₃ (e.g., 1.5 equiv) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Addition of Substrate: Add 2-methylanisole (1.0 equiv) dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, add a pre-prepared aqueous solution of sodium acetate (e.g., 5.0 equiv) slowly. Heat the mixture gently (e.g., to 60°C) for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extraction and Isolation: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Conclusion

The synthesis of this compound is most effectively and directly achieved through the Vilsmeier-Haack formylation of 2-methylanisole. This method offers high regioselectivity, leveraging the powerful directing effect of the methoxy group, and proceeds under mild conditions, making it a preferred choice for laboratory and potential scale-up applications. While alternative multi-step routes involving oxidation of a corresponding alcohol exist, they lack the efficiency and atom economy of the direct formylation approach. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

-

J. Chem. Soc. 3482-3484 (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com.

-

NROChemistry. Vilsmeier-Haack Reaction. nrochemistry.com.

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. jjkchemical.com.

-

Biosynth. This compound | 67639-61-6. biosynth.com.

- Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (Publication details not fully available in search result).

- Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications. (Publication details not fully available in search result).

-

Organic Syntheses Procedure. Benzaldehyde, m-methoxy-. orgsyn.org.

-

Benchchem. Synthesis routes of 2-Methylanisole. benchchem.com.

-

Benchchem. How to prevent the oxidation of 2-Methoxy-3,4,5-trimethylphenol during storage. benchchem.com.

-

Wikipedia. Vilsmeier–Haack reaction. en.wikipedia.org.

-

Chemistry Steps. Vilsmeier-Haack Reaction. chemistrysteps.com.

-

chemeurope.com. Vilsmeier-Haack reaction. chemeurope.com.

-

Organic Chemistry Portal. Formylation - Common Conditions. organic-chemistry.org.

-

Google Patents. CN103483166B - Method for preparing m-anisaldehyde. patents.google.com.

-

Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde. patents.google.com.

-

Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. patents.google.com.

- Schall, A. and Reiser, O. The formylation of arylmetal reagents. (Publication details not fully available in search result).

-

PrepChem.com. Synthesis of p-anisaldehyde. prepchem.com.

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051–1054.

-

Supporting Information for: Light Induced Protein-DNA Conjugation. The Royal Society of Chemistry.

-

Santa Cruz Biotechnology. 3-Methyl-p-anisaldehyde | CAS 32723-67-4. scbt.com.

- Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. (2017). Semantic Scholar.

-

PubChem. 2-Methylanisole. pubchem.ncbi.nlm.nih.gov.

-

ChemicalBook. 2-Methylanisole synthesis. chemicalbook.com.

-

Myers, A. G. Research Group. Directed Ortho Metalation. myersgroup.ccb.harvard.edu.

-

European Patent Office. FORMYLATION PROCESS FOR AROMATIC ALDEHYDES - EP 0690835 B1. data.epo.org.

-

Wikipedia. Directed ortho metalation. en.wikipedia.org.

-

ACS Publications. Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based Catalysts. (2021). The Journal of Physical Chemistry Letters.

-

ResearchGate. Facile one-pot synthesis of anisaldehyde. (2012). ResearchGate.

-

NIST WebBook. 3-Methyl-p-anisaldehyde. webbook.nist.gov.

-

PrepChem.com. Preparation of 2-methylanisole. prepchem.com.

-

Benchchem. Application Note: Catalytic Aerobic Oxidation of 4-Methoxy-2,3,6-trimethylphenol. benchchem.com.

-

NCERT. Alcohols, Phenols and Ethers. ncert.nic.in.

Sources

- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack reaction [chemeurope.com]

"2-Methoxy-3-methylbenzaldehyde" chemical properties

An In-Depth Technical Guide to 2-Methoxy-3-methylbenzaldehyde

Introduction

This compound (CAS No. 67639-61-6) is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a methoxy and a methyl group ortho and meta, respectively, to the formyl group, offers distinct steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, tailored for scientists and professionals in drug development and chemical research.

Physicochemical and Structural Properties

This compound is a compound whose physical state can vary from a colorless to brown solid or liquid, depending on purity and ambient temperature.[2] Its core structure consists of a benzene ring functionalized with three key groups: an aldehyde, a methoxy group, and a methyl group.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 67639-61-6 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Colorless to Yellow to Brown Solid or Liquid | [2] |

| Boiling Point | 120 °C at 6 mmHg | |

| InChI Key | VNSQYSFEIBZPHF-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CC=C1OC)C=O | [3] |

Solubility and Stability: This compound is generally soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. It should be stored in a cool, dry place under an inert atmosphere, as aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[2][4]

Synthesis and Mechanistic Insights

A common and reliable method for the preparation of this compound is the selective oxidation of the corresponding primary alcohol, 2-methoxy-3-methylbenzyl alcohol. This transformation is a cornerstone of synthetic organic chemistry.

Causality in Experimental Design: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to ensure the stability of the oxidant and prevent unwanted side reactions.

Experimental Protocol: Oxidation of 2-Methoxy-3-methylbenzyl Alcohol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Reactant Addition: A solution of 2-methoxy-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of PCC at room temperature. The slow addition helps to control any exotherm.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot indicates reaction completion.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 2-Methoxy-3-methylbenzaldehyde (CAS: 67639-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document delves into its chemical and physical properties, synthesis and purification methodologies, and significant applications, particularly within the realm of medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical insights, offering a valuable resource for professionals in the field.

Introduction and Molecular Overview

This compound, identified by the CAS number 67639-61-6, is a disubstituted benzaldehyde derivative. Its structure is characterized by a benzene ring functionalized with a methoxy group at position 2 and a methyl group at position 3, relative to the aldehyde group.[1][2] This unique arrangement of functional groups imparts specific reactivity and steric properties, making it a valuable building block in organic synthesis.

The presence of the aldehyde group provides a reactive site for a multitude of chemical transformations, including oxidation, reduction, and a variety of condensation reactions. The methoxy and methyl groups, on the other hand, influence the electronic and steric environment of the aromatic ring, directing the regioselectivity of further substitutions and modulating the reactivity of the aldehyde.

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| CAS Number | 67639-61-6 | [1][3] |

| Boiling Point | 120 °C at 6 mmHg | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

| Number of Rotatable Bonds | 2 | [1] |

| Number of H-bond Acceptors | 2 | [1] |

| Number of H-bond Donors | 0 | [1] |

| InChI Key | VNSQYSFEIBZPHF-UHFFFAOYSA-N | [1][2] |

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive set of publicly available spectra for this specific isomer is limited, data for related isomers like 2-methoxybenzaldehyde and 3-methylbenzaldehyde can provide valuable insights into the expected spectral features.[4][5] For instance, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, the methyl protons, and the aromatic protons.

Synthesis and Purification

One plausible synthetic pathway could involve the ortho-formylation of 2-methylanisole. Another approach could be the methylation of 2-hydroxy-3-methylbenzaldehyde.[6] The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Illustrative Synthetic Workflow: Methylation of a Phenolic Precursor

This protocol outlines a general procedure for the methylation of a hydroxybenzaldehyde, which could be adapted for the synthesis of this compound from 2-hydroxy-3-methylbenzaldehyde.

Sources

"2-Methoxy-3-methylbenzaldehyde" solubility in different solvents

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-methylbenzaldehyde for Research and Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 67639-61-6).[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will dissect the molecule's structural attributes, predict its behavior in a range of common laboratory solvents, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. The objective is to equip the scientist with the predictive power and methodological rigor required to effectively handle this compound in applications ranging from reaction engineering and purification to formulation and screening.

Theoretical Framework: Principles Governing Solubility

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. A thorough analysis of this compound's structure is paramount to predicting its behavior.

Molecular Structure and Polarity Analysis

This compound is an aromatic aldehyde with a molecular formula of C₉H₁₀O₂ and a molecular weight of approximately 150.18 g/mol . Its structure consists of:

-

A Benzene Ring: A fundamentally nonpolar and hydrophobic core.

-

An Aldehyde Group (-CHO): The carbon-oxygen double bond in the carbonyl group is highly polar, creating a significant dipole moment. This group makes the molecule susceptible to dipole-dipole interactions.[2][3]

-

A Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can act as a hydrogen bond acceptor.

-

A Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to the molecule's hydrophobic character.

The molecule's overall polarity is a composite of these features. While the benzene ring and methyl group confer nonpolar characteristics, the polar carbonyl and methoxy groups dominate, making it a moderately polar molecule. Crucially, the oxygen atoms on both the aldehyde and methoxy groups can act as hydrogen bond acceptors , a key feature for solubility in protic solvents.[2][4] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor .[1]

The "Like Dissolves Like" Principle in Practice

The guiding principle of solubility is "like dissolves like," which relates the polarity of the solute to the solvent.[5]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to have limited solubility in water. While its carbonyl oxygen can accept hydrogen bonds from water, the large, nonpolar hydrocarbon portion (9 carbons) will disrupt water's own hydrogen-bonding network, making solvation energetically unfavorable.[6][7] Solubility is expected to be better in lower alcohols like methanol and ethanol, where the solvent's own alkyl chain can interact more favorably with the solute's nonpolar regions.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have significant dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving this compound, as they can engage in strong dipole-dipole interactions with its carbonyl group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the aromatic ring of toluene may interact favorably with the solute's benzene ring (π-π stacking), the overall polarity of the aldehyde will likely limit its solubility in highly nonpolar solvents like hexane.

Visualizing Intermolecular Forces

The specific interactions between this compound and various solvent types dictate its solubility. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Caption: Key intermolecular forces between the solute and representative solvents.

Predicted and Known Solubility Profile

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Relative Polarity[9] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.009 | Low / Insoluble | Polarity mismatch; solute's dipole is too strong for the nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | 0.099 | Moderate | Favorable π-π interactions between aromatic rings, but polarity limits high solubility. |

| Diethyl Ether | Polar Aprotic | 0.117 | Soluble | Good polarity match for dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Highly Soluble | Strong dipole-dipole interactions; an excellent solvent for moderately polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Highly Soluble | Ether oxygen can interact well; good polarity match. |

| Acetone | Polar Aprotic | 0.355 | Highly Soluble | Strong dipole-dipole interactions with the polar carbonyl group. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Soluble | Good polarity match for dipole-dipole interactions. |

| Isopropanol | Polar Protic | 0.546 | Soluble | Balances polar H-bonding (acceptor) with nonpolar alkyl interactions. |

| Ethanol | Polar Protic | 0.654 | Soluble | Similar to isopropanol; good balance of interactions. |

| Methanol | Polar Protic | 0.762 | Soluble | Can form hydrogen bonds with the solute; smallest alcohol provides good solvation. |

| Water | Polar Protic | 1.000 | Low / Sparingly Soluble | Large nonpolar scaffold overwhelms the polar groups' ability to integrate into the H-bond network.[3][7] |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimentation. The choice of method depends on the required accuracy, throughput, and whether thermodynamic or kinetic solubility is of interest. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a faster measurement often used in high-throughput screening to identify potential issues.[10][11]

Protocol 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining the true thermodynamic solubility of a compound at a given temperature.[12] It relies on achieving a saturated equilibrium state.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved microcrystals. This step is critical; any solid carryover will artificially inflate the measured concentration.

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a pre-prepared calibration curve.[13][14]

-

Causality: A calibration curve provides the trustworthy link between the instrumental response (e.g., peak area) and the actual concentration, validating the final measurement.

-

Caption: Step-by-step workflow for the equilibrium shake-flask method.

Protocol 2: High-Throughput Kinetic Solubility Assay via UV-Vis Spectroscopy

This method is designed for rapid screening and measures how much of a compound stays in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[10][12]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

Calibration Plate: In a 96-well UV-transparent plate, prepare a set of calibration standards by serially diluting the DMSO stock into the chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is constant across all standards (e.g., 1-2%).

-

Test Plate: In a separate 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to each well to achieve the desired final test concentration. The sudden change in solvent polarity will cause precipitation if the compound's solubility limit is exceeded.

-

Incubation: Seal the test plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours). This allows for the precipitation process to stabilize.

-

Filtration: Transfer the contents of the test plate to a 96-well filter plate (e.g., 0.45 µm) and centrifuge to separate the precipitated solid from the saturated solution.

-

Measurement: Transfer the clear filtrate to a new UV-transparent plate and measure the absorbance at the compound's λ_max.

-

Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve. This concentration is the kinetic solubility.

Caption: High-throughput workflow for determining kinetic solubility.

Factors Influencing Solubility Measurements

Several variables can impact experimental solubility results, and controlling them is key to data reproducibility.

-

Temperature: The solubility of most solid organic compounds, including this one, increases with temperature.[15] All measurements must be performed and reported at a specified, constant temperature.

-

Purity: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample is essential for obtaining accurate data.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[16] The thermodynamically most stable crystal form will have the lowest solubility. It is good practice to characterize the solid form being tested.

-

pH: For ionizable compounds, pH dramatically affects solubility. This compound is a neutral compound and is not expected to ionize, so its solubility should be largely independent of pH in the typical range of 2-10.

Conclusion and Practical Implications

This compound is a moderately polar compound whose solubility is dictated by a balance between a nonpolar aromatic system and polar carbonyl and methoxy functionalities.

-

Predicted Behavior: It is expected to be highly soluble in moderately polar aprotic solvents like dichloromethane, THF, and acetone. Good solubility is also predicted in lower alcohols like methanol and ethanol. Its solubility in water and nonpolar alkanes like hexane is anticipated to be low.

-

Practical Recommendations:

-

Reaction Solvents: THF, dichloromethane, and ethyl acetate are excellent first choices for conducting reactions.

-

Purification: For purification via crystallization, a mixed-solvent system is likely to be effective. For example, dissolving the compound in a "good" solvent like hot ethanol or acetone and then slowly adding a "poor" solvent like water or hexane until turbidity is observed is a standard approach.

-

Aqueous Formulations: Due to its predicted low water solubility, formulation in aqueous media for biological screening would likely require the use of co-solvents (e.g., DMSO, ethanol) or other solubilizing technologies.

-

This guide provides the theoretical basis and practical frameworks to confidently manage the solubility aspects of this compound in a research and development setting.

References

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Al-Obaidi, H., & Al-Hakeim, H. K. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2). Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

askiitians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, April 24). Does hydrogen bonding contribute in solubility of a substance. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

El-Kouedi, M., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Retrieved from [Link]

-

uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

-

Poulos, C. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-853. Retrieved from [Link]

-

Tiwari Academy Discussion Forum. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LookChem. (n.d.). 2,4-Dimethoxy-3-methylbenzaldehyde Safety Data Sheet. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Sahu, P. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-6. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

Sources

- 1. 67639-61-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 4. byjus.com [byjus.com]

- 5. chem.ws [chem.ws]

- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE | 7149-92-0 [m.chemicalbook.com]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. scirp.org [scirp.org]

- 15. m.youtube.com [m.youtube.com]

- 16. al-kindipublisher.com [al-kindipublisher.com]

A Technical Guide to 2-Methoxy-3-methylbenzaldehyde: From Natural Occurrence to Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde. While its documented natural occurrence is limited, this compound holds interest for its potential biological activities, drawing parallels with other structurally related benzaldehydes. This document will navigate through its known natural sources, plausible biosynthetic origins, in-depth analytical methodologies for its identification and quantification, and a review of the biological significance of related compounds.

Natural Occurrence: A Rare Fungal Volatile

The natural occurrence of this compound is not widespread, and it is not a commonly reported plant secondary metabolite. However, its presence has been confirmed in the fungal kingdom.

A key study identified this compound as a volatile organic compound emitted by the xylarialean fungus Hypoxylon invadens[1]. The identification was achieved through a closed-loop stripping apparatus coupled with gas chromatography-mass spectrometry (GC-MS) and confirmed by synthesis of the authentic compound[1]. This finding is significant as it establishes a natural source for this specific isomer, distinguishing it from more common naturally occurring benzaldehydes.

While this is the primary documented natural source, the possibility of its existence in other organisms, albeit in trace amounts, cannot be entirely ruled out. Its structural similarity to other known plant and fungal volatiles suggests that with more sensitive analytical techniques, it might be identified in other natural matrices.

Biosynthesis: A Plausible Pathway

The precise biosynthetic pathway for this compound has not been elucidated. However, based on known pathways for benzaldehydes and the enzymatic reactions of methylation and methoxylation in fungi and plants, a hypothetical pathway can be proposed.

The biosynthesis of benzaldehydes in plants and fungi generally originates from the amino acid L-phenylalanine via the shikimate pathway[1]. In fungi, the biosynthesis of methoxylated benzaldehydes has been studied, for instance in the white-rot fungus Bjerkandera adusta, which produces chlorinated methoxybenzaldehydes from phenylalanine and tyrosine[2]. These pathways involve steps of hydroxylation and subsequent O-methylation.

For this compound, a plausible pathway could involve the following key steps:

-

Formation of a Benzaldehyde Scaffold: Starting from L-phenylalanine, a benzaldehyde core structure is formed. In plants, this can occur through various routes, including a β-oxidative pathway[1][3].

-

Hydroxylation and Methylation: The benzaldehyde ring would undergo hydroxylation at the 2-position and methylation at the 3-position. The order of these reactions could vary.

-

O-Methylation: The hydroxyl group at the 2-position would then be O-methylated by an O-methyltransferase (OMT) to yield this compound. OMTs are known to be involved in the biosynthesis of methoxylated compounds in both plants and fungi[4][5].

The following diagram illustrates a hypothetical biosynthetic pathway:

Caption: A hypothetical biosynthetic pathway for this compound.

Analytical Methodologies for Identification and Quantification

The identification and quantification of this compound in a natural matrix present a significant analytical challenge due to the presence of numerous structurally similar isomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.

Sample Preparation and Extraction

The choice of extraction method is critical for the successful analysis of volatile and semi-volatile compounds like this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles from Fungal Cultures

This protocol is suitable for the analysis of volatile organic compounds (VOCs) from fungal cultures.

-

Culture Preparation: Grow the fungal strain (e.g., Hypoxylon invadens) on a suitable solid or liquid medium in a sealed vial.

-

SPME Fiber Selection: Choose an appropriate SPME fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), for trapping a broad range of volatile and semi-volatile compounds.

-

Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40-60°C). Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes).

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the trapped analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds in complex mixtures.

Protocol 2: GC-MS Analysis of Benzaldehyde Isomers

-

GC Column: Utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), for good separation of aromatic isomers.

-

Oven Temperature Program: A programmed temperature gradient is essential for resolving isomers. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to obtain mass spectra for compound identification.

-

Identification: Compare the retention time and mass spectrum of the unknown peak with a certified reference standard of this compound. The mass spectrum will show a characteristic molecular ion peak (m/z 150) and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds and can also be used for benzaldehyde isomers, often after derivatization.

Protocol 3: HPLC Analysis of Benzaldehyde Isomers

-

Derivatization (Optional but Recommended): Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts aldehydes to their corresponding hydrazones, which have strong UV absorbance, enhancing detection sensitivity[6].

-

HPLC Column: A reversed-phase C18 column is commonly used for the separation of these derivatives.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed. The exact gradient profile will need to be optimized for the specific isomers of interest.

-

Detection: A UV detector set to the wavelength of maximum absorbance for the DNPH derivatives (around 360 nm) is used for quantification.

-

Quantification: A calibration curve is generated using certified reference standards of the derivatized benzaldehyde isomers.

The following diagram illustrates a typical analytical workflow for the identification of this compound from a natural source.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. Buy 2,3,4,6-Tetramethoxybenzaldehyde | 41038-46-4 [smolecule.com]

- 4. This compound | 67639-61-6 | FM67277 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methoxy-5-methylbenzaldehyde | 90674-26-3 | QDA67426 [biosynth.com]

The Versatile Intermediate: A Technical Guide to the Applications of 2-Methoxy-3-methylbenzaldehyde

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, substituted benzaldehydes represent a cornerstone of versatility, offering a reactive aldehyde functionality for a myriad of chemical transformations. This guide focuses on a particularly intriguing yet underexplored member of this class: 2-Methoxy-3-methylbenzaldehyde . With its unique substitution pattern—a methoxy and a methyl group flanking the aldehyde—this compound presents a distinct electronic and steric profile, suggesting a wealth of potential applications in medicinal chemistry, agrochemical synthesis, and materials science. While direct, extensive literature on this compound is emerging, this guide will provide a comprehensive overview of its known attributes, plausible synthetic utility, and potential applications, drawing upon established knowledge of closely related analogues to illuminate its promising future in research and development.

Physicochemical Properties and Synthesis

A solid understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 67639-61-6 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Core Application: A Versatile Synthon for Bioactive Molecules

The true potential of this compound lies in its role as a versatile intermediate for the synthesis of more complex, value-added molecules. The aldehyde functional group is a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for generating diverse chemical scaffolds.

Synthesis of N-Acylhydrazone Derivatives: A Gateway to Medicinal and Materials Chemistry

A particularly promising application of this compound is in the synthesis of N-acylhydrazones. This class of compounds is renowned for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Furthermore, N-acylhydrazones have garnered attention for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs)[2].

The synthesis of N-acylhydrazones from this compound can be achieved through a straightforward condensation reaction with a suitable hydrazide. A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of a Novel N-Acylhydrazone Derivative

This protocol describes the synthesis of (E)-N'-(2-methoxy-3-methylbenzylidene)-3,4,5-trimethoxybenzohydrazide, a novel N-acylhydrazone, based on established methodologies for similar compounds[2].

Materials:

-

This compound

-

3,4,5-Trimethoxybenzohydrazide

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Crystallization dish

Procedure:

-

Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 3,4,5-trimethoxybenzohydrazide in 20 mL of absolute ethanol.

-

Catalyst Addition: Add one drop of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation.

-

Reaction: Stir the mixture at 50°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion of the reaction, cool the mixture to room temperature and allow for slow evaporation of the solvent in a crystallization dish.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure N-acylhydrazone product.

Workflow for N-Acylhydrazone Synthesis

Caption: Workflow for the synthesis of a novel N-acylhydrazone.

Potential Applications in Agrochemicals: The Role of Methoxy Substituents

The field of agrochemical research is in constant pursuit of novel, effective, and environmentally benign pesticides. Intriguing research into the structure-activity relationships of benzaldehyde analogues has revealed that methoxy substitutions can significantly enhance acaricidal (mite-killing) activity[3]. This enhancement is likely due to the electron-donating effects of the methoxy group, which can improve the binding affinity of the molecule to its biological target in the pest[3].

While this compound has not been specifically evaluated in published studies, the established trend suggests that it and its derivatives are promising candidates for the development of new acaricides. The presence of both a methoxy and a methyl group could offer a unique combination of electronic and hydrophobic properties, potentially leading to potent and selective activity.

Logical Relationship of Benzaldehyde Derivatives and Acaricidal Activity

Caption: Potential for enhanced acaricidal activity with methoxy substitution.

Future Directions and Conclusion

This compound stands as a promising yet underutilized building block in synthetic chemistry. Its unique substitution pattern offers a compelling starting point for the exploration of new chemical space in drug discovery and agrochemical development. The synthesis of novel N-acylhydrazones represents a tangible and immediate application with a high probability of yielding compounds with interesting biological and photophysical properties. Furthermore, the tantalizing possibility of enhanced acaricidal activity warrants dedicated investigation.

As researchers continue to seek novel molecular scaffolds to address pressing challenges in medicine and agriculture, a deeper exploration of the reactivity and applications of this compound is not only justified but essential. This guide serves as a foundational resource to inspire and inform such future endeavors, highlighting the significant potential held within this versatile chemical intermediate.

References

- [Reference 1, not available in search results]

- [Reference 2, not available in search results]

- Angelova, G. D., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1736-1748.

- [Reference 4, not available in search results]

- [Reference 5, not available in search results]

- Yang, J. Y., et al. (2021). Structure–activity relationships of 2–methylbenzaldehyde analogues.

- [Reference 7, not available in search results]

- [Reference 8, not available in search results]

- [Reference 9, not available in search results]

Sources

An In-Depth Technical Guide to 2-Methoxy-3-methylbenzaldehyde and Its Structural Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methoxy-3-methylbenzaldehyde and its structural analogs, designed for researchers, medicinal chemists, and professionals in the field of drug discovery and development. We will delve into the synthesis, physicochemical properties, and biological activities of this class of compounds, highlighting key structure-activity relationships (SAR) and providing detailed experimental protocols. Our focus is on delivering field-proven insights and ensuring scientific integrity through authoritative grounding and comprehensive referencing.

Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their aldehyde functionality serves as a versatile chemical handle for a multitude of organic transformations, allowing for the construction of complex molecular architectures. The nature and position of substituents on the benzene ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This compound, the core focus of this guide, and its structural isomers represent a fascinating chemical space for exploring novel therapeutic agents. The interplay between the electron-donating methoxy group and the lipophilic methyl group can lead to compounds with a diverse range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Understanding the nuances of how these substituents impact bioactivity is crucial for the rational design of new and effective drug candidates.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its positional isomers can be achieved through several established synthetic routes. A common and effective strategy involves the formylation of the corresponding substituted anisole or the oxidation of the corresponding benzyl alcohol.

Synthetic Pathway: Formylation of 2,3-Dimethylanisole

A prevalent method for introducing an aldehyde group onto an activated aromatic ring is through formylation. For the synthesis of this compound, 2,3-dimethylanisole serves as a readily available starting material.

Unveiling 2-Methoxy-3-methylbenzaldehyde: A Technical Guide on its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde, holds a significant position as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group ortho and meta to the formyl group respectively, imparts distinct chemical reactivity and steric properties. This guide provides a comprehensive overview of this compound, delving into its historical context, modern synthetic methodologies, physicochemical and spectroscopic properties, and its applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 67639-61-6 | [1] |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.18 g/mol | |

| Appearance | Colorless to Yellow to Brown Solid or Liquid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Ambient Storage |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within the molecule. The chemical shifts, splitting patterns, and integration of the proton and carbon signals offer a detailed map of the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The characteristic absorption bands for the aldehyde (C=O stretch) and the methoxy (C-O stretch) groups are prominent features in the IR spectrum of this compound.

Synthesis of Substituted Benzaldehydes: A General Overview

Historical Context of Benzaldehyde Synthesis

Early methods for the synthesis of methoxy-substituted benzaldehydes often involved methylation of the corresponding hydroxybenzaldehyde or oxidation of the corresponding benzyl alcohol. For instance, the synthesis of m-methoxybenzaldehyde has been achieved through the methylation of m-hydroxybenzaldehyde with reagents like methyl iodide or dimethyl sulfate.[2] Another classical approach involves the diazotization of an aminobenzaldehyde followed by reaction with methanol.[2] These foundational reactions laid the groundwork for the synthesis of a wide array of substituted benzaldehydes.

Modern Synthetic Approaches

Contemporary organic synthesis offers a plethora of methods for the efficient and selective preparation of substituted benzaldehydes, including this compound.

A modern and efficient one-pot, two-step procedure involves the reduction of a corresponding Weinreb amide to a stable aluminum hemiaminal intermediate.[3][4] This intermediate acts as a protected aldehyde, allowing for a subsequent cross-coupling reaction with an organometallic reagent to introduce substituents onto the aromatic ring.[3][4] This methodology is particularly advantageous for creating a diverse range of functionalized benzaldehydes.[3][4]

Experimental Protocol: Conceptual Synthesis via Reduction/Cross-Coupling

-

Weinreb Amide Formation: The corresponding N-methoxy-N-methylbenzamide is prepared from the appropriate benzoic acid derivative.

-

Reduction to Hemiaminal: The Weinreb amide is dissolved in an anhydrous solvent (e.g., toluene) and cooled to 0 °C. A reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is added dropwise to form the stable aluminum hemiaminal.[3]

-

Cross-Coupling: A palladium catalyst is introduced, followed by the slow addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to introduce the desired substituent via cross-coupling.[3]

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Another viable synthetic route is the hydrolysis of the corresponding benzal halide. Aqueous dimethylamine has been shown to be an efficient reagent for converting various benzal halides to their corresponding benzaldehydes.[5] This method offers a novel and economical approach to obtaining pure substituted benzaldehydes.[5]

Applications in Research and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a vast array of organic molecules with diverse applications.

Pharmaceutical and Medicinal Chemistry

The primary application of this compound and its derivatives is in the field of medicinal chemistry. The benzaldehyde moiety serves as a key synthon for the construction of more complex molecular architectures with potential biological activity. For example, benzaldehyde derivatives are precursors to various heterocyclic compounds that form the core of many pharmaceutical drugs. The formation of Schiff bases, for instance, by reacting the aldehyde with primary amines, is a common strategy to generate intermediates for the synthesis of bioactive molecules.

Agrochemicals and Materials Science

Beyond pharmaceuticals, substituted benzaldehydes are also utilized in the agrochemical industry for the synthesis of pesticides and herbicides. In materials science, they can be incorporated into polymers and dyes to tailor their optical and electronic properties.

Conclusion

This compound, while not as extensively documented in early chemical literature as some of its isomers, represents a valuable and versatile chemical entity for modern organic synthesis. Its preparation can be approached through a variety of established and contemporary synthetic methods. The unique arrangement of its substituents makes it a desirable building block for the synthesis of complex molecules, particularly in the pursuit of novel therapeutic agents. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and materials science will undoubtedly persist.

References

-

Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second order derivative spectrophotometric determination of Indium (III) in synthetic alloy samples. (n.d.). Retrieved from [Link]

-

Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2-Hydroxy-3-methoxybenzaldehyde | 148-53-8. (2018, February 16). SIELC Technologies. Retrieved from [Link]

- CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. (n.d.). Google Patents.

- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16.

- EP0275489A1 - Benzaldehyde derivatives, their preparation and application. (n.d.). Google Patents.

- CN1922147A - Novel heterocyclic compounds as insulin-like growth factor-1 receptor inhibitors. (n.d.). Google Patents.

-

3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663. (n.d.). PubChem. Retrieved from [Link]

- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved from [Link]

-

4-Methoxy-3-(methoxymethyl)benzaldehyde. (n.d.). PMC. Retrieved from [Link]

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. (2015). ResearchGate. Retrieved from [Link]

-

2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. (2015, February 19). ResearchGate. Retrieved from [Link]

- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (2020). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.

- Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289.

-

Benzaldehyde, 2-hydroxy-3-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE Reader. Retrieved from [Link]

- US6359139B1 - Methods for production of piperidyl acetamide stereoisomers. (n.d.). Google Patents.

- CN1223565C - Preparation process of meta-cresol. (n.d.). Google Patents.

- CN101037398A - Production method of benzonitrile. (n.d.). Google Patents.

- US3996209A - Process for preparing benzodiazepines. (n.d.). Google Patents.

Sources

- 1. CN1922147A - ä½ä¸ºç±»è°å²ç´ çé¿å å第1ç±»åä½æå¶åçæ°é¢æç¯ååç© - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 2-Methoxy-3-methylbenzaldehyde

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Methoxy-3-methylbenzaldehyde as a versatile building block in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic rationale and practical considerations for employing this reagent in key synthetic transformations. The electronic and steric influence of the ortho-methoxy and meta-methyl substituents is a central theme, guiding the discussion of reaction pathways and optimization strategies. Detailed, field-proven protocols for the Wittig olefination and the Pictet-Spengler reaction are presented, offering researchers and drug development professionals a robust framework for the synthesis of complex alkenes and nitrogen-containing heterocycles.

Introduction: Structural Features and Reactivity Profile

This compound, with the molecular formula C₉H₁₀O₂, is an aromatic aldehyde distinguished by a unique substitution pattern on the phenyl ring. The aldehyde functional group serves as the primary reactive center for nucleophilic attack and condensation reactions. The reactivity of this carbonyl group is electronically modulated by two key substituents:

-

2-Methoxy Group: The ortho-methoxy group exerts a dual electronic effect. It is a powerful electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which increases the electron density of the aromatic ring. Simultaneously, it has a modest electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen. The resonance effect typically dominates, making the aromatic ring more nucleophilic.

-

3-Methyl Group: The meta-methyl group is a weak electron-donating group through induction (+I effect).

Collectively, these substituents render the aromatic ring electron-rich, a crucial feature for cyclization reactions requiring intramolecular electrophilic aromatic substitution. The steric bulk of the ortho-methoxy group can also influence the approach of nucleophiles to the aldehyde carbonyl, potentially offering a degree of stereocontrol in certain reactions.

Core Application: Carbon-Carbon Bond Formation via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes and ketones. It is particularly valuable for its high degree of regioselectivity in placing the double bond. The reaction of this compound with a phosphorus ylide (a Wittig reagent) provides a direct route to substituted styrenes, which are important monomers and synthetic intermediates.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which rapidly undergoes cyclization to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the final alkene and the highly stable triphenylphosphine oxide.

Application Notes: 2-Methoxy-3-methylbenzaldehyde as a Versatile Precursor in the Synthesis of Bioactive Schiff Bases

Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

Substituted aromatic aldehydes are foundational building blocks in modern drug discovery. Their inherent reactivity, particularly the electrophilic nature of the aldehyde carbon, allows for the efficient construction of diverse molecular scaffolds. 2-Methoxy-3-methylbenzaldehyde is a valuable member of this class, offering a unique substitution pattern that can influence the steric and electronic properties of downstream compounds. While not a direct precursor to a currently marketed drug, its utility lies in its capacity to serve as a starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

This guide details the application of this compound in the synthesis of Schiff bases, a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The formation of the characteristic azomethine (-C=N-) group via condensation with primary amines is a robust and high-yielding reaction, making it an ideal strategy in pharmaceutical research.[3][4]

Core Application: Synthesis of a Sulfonamide-Schiff Base

To demonstrate the utility of this compound, this note provides a detailed protocol for its reaction with sulfamethoxazole, a well-known sulfonamide antibiotic. The resulting Schiff base conjugates the aldehyde's structural features with a proven antibacterial pharmacophore, creating a novel hybrid molecule for biological evaluation. Sulfonamide-based Schiff bases are of significant interest as they often exhibit enhanced or modified antimicrobial activity compared to the parent sulfonamide.[5][6]

Principle and Mechanistic Insight

The synthesis of a Schiff base, or imine, proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.[7]

Mechanism:

-

Protonation of the Carbonyl: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The primary amine of the sulfonamide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[8]

-

Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, eliminating water and forming a protonated imine (an iminium ion).[9]

-

Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the neutral Schiff base product and regenerating the acid catalyst.[10]

This straightforward and high-yielding process makes it an exemplary reaction for creating diverse compound libraries for drug discovery.

Data Presentation: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₉H₁₀O₂ | 150.18 | Precursor (Aldehyde) |

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Precursor (Primary Amine) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Detailed Experimental Protocol

Synthesis of (E)-4-((2-methoxy-3-methylbenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide

This protocol describes the synthesis of a novel Schiff base from this compound and sulfamethoxazole.

Materials:

-

This compound (1.0 eq)

-

Sulfamethoxazole (1.0 eq)

-

Absolute Ethanol (200 proof)

-

Glacial Acetic Acid (catalytic amount)

-

Deionized Water

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sulfamethoxazole (1.0 eq, e.g., 2.53 g, 10 mmol).

-

Dissolution: Add absolute ethanol (approx. 40 mL) to the flask and stir until the sulfamethoxazole is fully dissolved. Gentle warming may be required.

-

Addition of Aldehyde: To the stirred solution, add this compound (1.0 eq, e.g., 1.50 g, 10 mmol) via pipette.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.[11]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

-

Work-up and Isolation: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product. c. Collect the precipitated solid by vacuum filtration using a Büchner funnel. d. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Purification: a. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. b. Dissolve the crude solid in a minimum amount of hot ethanol. If needed, add hot deionized water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final Schiff base product.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Reaction Scheme

Caption: General reaction for Schiff base synthesis.

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Safety and Handling

Substituted benzaldehydes, including this compound and its analogs, should be handled with care in a well-ventilated fume hood. They can cause skin, eye, and respiratory irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents used before beginning any experimental work.[13][14]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of pharmaceutically relevant scaffolds. The protocol detailed here for the synthesis of a sulfonamide-Schiff base is robust, high-yielding, and representative of the types of transformations for which this building block is well-suited. By employing such strategies, researchers in drug development can efficiently generate novel molecular entities for biological screening, contributing to the discovery of new therapeutic agents. The broad biological activities associated with Schiff bases make this synthetic route a particularly fruitful avenue for exploration.

References

-

Khan, M. N., Khan, A. M., et al. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Pakistan Journal of Pharmaceutical Sciences, 31(1), 103-111. [Link]

-

Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]

-

Nawaz Khan, M., et al. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Semantic Scholar. [Link]

-

Al-Amiery, A. A., et al. (2024). Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Egyptian Journal of Chemistry. [Link]

-

Dharmaraja, J., et al. (2021). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. ResearchGate. [Link]

-

Organic Chemistry Tutor. (2017). Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. YouTube. [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences. [Link]

-

Hussein, H. A., et al. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link]

-

Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

-

Gür, M., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI. [Link]

-